molecular formula C9H10O2S B1662681 3-Phenyl-2-sulfanylpropanoic acid CAS No. 90536-15-5

3-Phenyl-2-sulfanylpropanoic acid

Cat. No. B1662681
CAS RN: 90536-15-5
M. Wt: 182.24 g/mol
InChI Key: HGIOOMCLOWLFTJ-UHFFFAOYSA-N
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Description

3-Phenyl-2-sulfanylpropanoic acid is an organic compound with the molecular formula C9H10O2S . It is used as a precursor in the synthesis of pharmaceuticals and other compounds.


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-sulfanylpropanoic acid consists of a carboxylic acid group (-COOH), a phenyl group (-C6H5), a sulfur atom (-S), and two methylene groups (-CH2). The InChI key for this compound is HGIOOMCLOWLFTJ-MRVPVSSYSA-N .


Chemical Reactions Analysis

3-Phenyl-2-sulfanylpropanoic acid can undergo a variety of reactions involving its carboxylic acid group, such as esterification, acylation, and condensation reactions.


Physical And Chemical Properties Analysis

3-Phenyl-2-sulfanylpropanoic acid is a white solid that is soluble in water . It has a molecular weight of 182.24 g/mol .

Scientific Research Applications

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, 3-Phenyl-2-sulfanylpropanoic acid serves as a versatile building block. Its carboxylic acid group allows for reactions that can lead to the formation of esters, amides, and other derivatives. These transformations are crucial for constructing complex molecules for further research and industrial applications .

Material Science: Polymer Modification

The sulfanyl group in 3-Phenyl-2-sulfanylpropanoic acid can be utilized in material science for polymer modification. By incorporating this compound into polymer chains, researchers can enhance the properties of materials, such as thermal stability and mechanical strength, which are essential for developing advanced materials .

Biochemistry: Enzyme Inhibition Studies

3-Phenyl-2-sulfanylpropanoic acid: may act as an inhibitor for certain enzymes. Its structure could interact with active sites or allosteric sites of enzymes, providing a tool for studying enzyme mechanisms and designing enzyme inhibitors with potential therapeutic benefits .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, 3-Phenyl-2-sulfanylpropanoic acid can be used as a standard in chromatographic analysis. It helps in calibrating instruments and validating methods for the separation and quantification of complex mixtures in research and quality control settings .

Agricultural Chemistry: Pesticide and Herbicide Development

The compound’s sulfanyl group could be chemically modified to create new pesticides and herbicides. Its potential activity against pests and weeds makes it a candidate for developing safer and more effective agricultural chemicals .

Environmental Science: Pollutant Degradation

Research into the environmental applications of 3-Phenyl-2-sulfanylpropanoic acid includes its use in pollutant degradation. The compound could participate in advanced oxidation processes, contributing to the breakdown of hazardous substances in the environment .

Chemical Engineering: Process Optimization

In chemical engineering, 3-Phenyl-2-sulfanylpropanoic acid can be studied for process optimization. Its properties may influence reaction kinetics and thermodynamics, aiding in the design of more efficient and sustainable chemical processes .

properties

IUPAC Name

3-phenyl-2-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOOMCLOWLFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-sulfanylpropanoic acid

CAS RN

90536-15-5
Record name 3-phenyl-2-sulfanylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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